![molecular formula C19H17ClN2OS2 B2688653 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole CAS No. 1797573-36-4](/img/structure/B2688653.png)

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

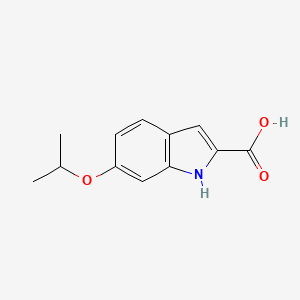

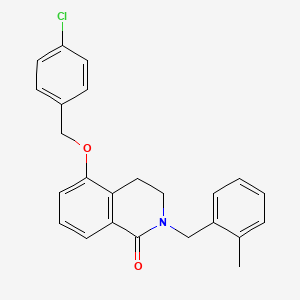

The compound “Benzo[d]thiazol-6-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several functional groups. It includes a benzothiazole ring, which is a type of heterocyclic compound, and a thiazepan ring, another type of heterocycle. The compound also contains a ketone functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzothiazole ring could potentially be formed through a reaction of an amine with a sulfur-containing compound. The thiazepan ring might be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazepan rings would likely contribute to the rigidity of the molecule, while the ketone group could potentially be involved in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ketone group could be reduced to an alcohol or oxidized to a carboxylic acid. The benzothiazole and thiazepan rings might also undergo various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution within the molecule .Applications De Recherche Scientifique

Environmental Detection and Analysis

Benzophenones and benzotriazoles, which are structurally related to the compound , have been widely used as UV filters in cosmetics and as corrosion inhibitors in various materials. Their presence in environmental samples like sediment and sewage sludge has been documented, highlighting concerns about their potential ecological impacts and the importance of monitoring their distribution. For instance, a study determined concentrations of these compounds in environmental samples using advanced analytical techniques, indicating their widespread occurrence and persistence (Zhang et al., 2011).

Antimicrobial and Anti-tubercular Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the compound , has shown promise as new anti-mycobacterial chemotypes. A study involving the synthesis and biological evaluation of these compounds reported significant activity against the Mycobacterium tuberculosis H37Rv strain, suggesting potential applications in developing novel anti-tubercular agents (Pancholia et al., 2016).

Molecular and Spectroscopic Analysis

Compounds incorporating elements of benzo[d]thiazol and related scaffolds have also been subjects of detailed molecular and spectroscopic studies. These studies, utilizing techniques such as density functional theory (DFT) and various forms of spectroscopy, aim to elucidate the structural, electronic, and reactive properties of these molecules. Such fundamental research can inform potential applications ranging from materials science to pharmaceutical development (Rajaraman et al., 2015).

Novel Synthesis and Chemical Reactivity

Research on the synthesis and reactivity of structurally related compounds, including various benzo[d]thiazol derivatives, contributes to the broader chemical understanding necessary for developing new reactions and materials. Studies have explored novel synthetic routes and reaction mechanisms, providing insights into the chemical behavior and potential applications of these compounds in diverse fields, from organic synthesis to medicinal chemistry (Pham et al., 2019).

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. It could also be interesting to study the properties of related compounds to gain a better understanding of how the structure of the molecule influences its properties .

Mécanisme D'action

Target of Action

They are believed to act through inhibition of biosynthesis of prostaglandins .

Mode of Action

Benzothiazole derivatives are thought to inhibit the cyclo-oxygenase pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Biochemical Pathways

The compound may affect the cyclo-oxygenase pathways, leading to a decrease in the production of prostaglandins and leukotrienes, which are involved in inflammation and pain .

Pharmacokinetics

Benzothiazole derivatives are generally well absorbed and distributed in the body .

Result of Action

Benzothiazole derivatives are known to have anti-inflammatory and analgesic effects .

Propriétés

IUPAC Name |

1,3-benzothiazol-6-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS2/c20-15-4-2-1-3-14(15)17-7-8-22(9-10-24-17)19(23)13-5-6-16-18(11-13)25-12-21-16/h1-6,11-12,17H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLWGPJLFOVWIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2688571.png)

![N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2688572.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2688576.png)

![4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2688578.png)

![1-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}azepane](/img/structure/B2688584.png)

![2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2688591.png)